molecular formula C14H21ClN2O3 B11833655 methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride

methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride

Cat. No.: B11833655
M. Wt: 300.78 g/mol
InChI Key: FFSJRYCVAXLPJV-JGAZGGJJSA-N
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Description

Methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable starting material with an amino acid derivative to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with another amino acid derivative to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the product into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride
  • ®-methyl 3-amino-3-phenylpropanoate hydrochloride

Uniqueness

Methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C14H21ClN2O3

Molecular Weight

300.78 g/mol

IUPAC Name

methyl (2S)-2-[[(3S)-3-amino-2-oxobutyl]amino]-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C14H20N2O3.ClH/c1-10(15)13(17)9-16-12(14(18)19-2)8-11-6-4-3-5-7-11;/h3-7,10,12,16H,8-9,15H2,1-2H3;1H/t10-,12-;/m0./s1

InChI Key

FFSJRYCVAXLPJV-JGAZGGJJSA-N

Isomeric SMILES

C[C@@H](C(=O)CN[C@@H](CC1=CC=CC=C1)C(=O)OC)N.Cl

Canonical SMILES

CC(C(=O)CNC(CC1=CC=CC=C1)C(=O)OC)N.Cl

Origin of Product

United States

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